N-(2,2,2-Trichloroethoxy)carbonyl] Bisnortilidine
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Overview
Description
Ethyl (1R,2R)-1-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)cyclohex-3-ene-1-carboxylate is a complex organic compound that features a cyclohexene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloroethoxy)carbonyl] Bisnortilidine typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the phenyl group: This can be done via a Friedel-Crafts alkylation reaction.
Addition of the trichloroethoxycarbonylamino group: This step may involve the reaction of the cyclohexene derivative with trichloroethyl chloroformate and an amine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2R)-1-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)cyclohex-3-ene-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects.
Industry: It may be used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloroethoxy)carbonyl] Bisnortilidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl (1R,2R)-1-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)cyclohexane-1-carboxylate: Similar structure but lacks the double bond in the cyclohexene ring.
Ethyl (1R,2R)-1-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)cyclohex-3-ene-1-carboxamide: Similar structure but with an amide group instead of an ester.
Uniqueness
Ethyl (1R,2R)-1-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)cyclohex-3-ene-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
ethyl (1R,2R)-1-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)cyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl3NO4/c1-2-25-15(23)17(13-8-4-3-5-9-13)11-7-6-10-14(17)22-16(24)26-12-18(19,20)21/h3-6,8-10,14H,2,7,11-12H2,1H3,(H,22,24)/t14-,17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYAZUKUMSATHJ-RHSMWYFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC=CC1NC(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]1(CCC=C[C@H]1NC(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502081 |
Source
|
Record name | Ethyl (1R,6R)-6-{[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70502081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71616-76-7 |
Source
|
Record name | Ethyl (1R,6R)-6-{[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70502081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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